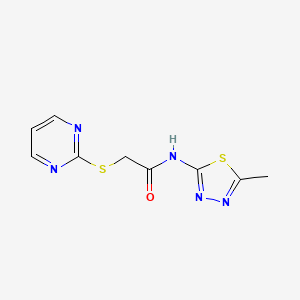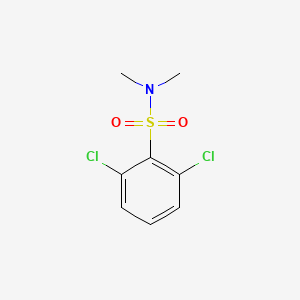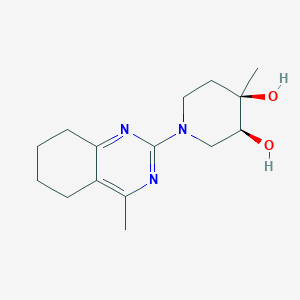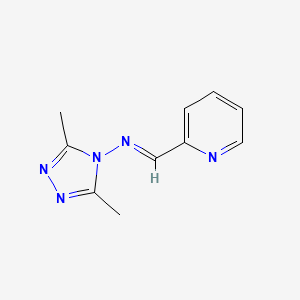
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that features a thiadiazole ring and a pyrimidine ring. Compounds containing these heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its heterocyclic structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the formation of the thiadiazole and pyrimidine rings followed by their coupling. Common synthetic routes may include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of Pyrimidine Ring: Pyrimidine rings are often synthesized via condensation reactions involving β-dicarbonyl compounds and amidines.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrimidine rings through a nucleophilic substitution reaction, often using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the heterocyclic rings.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with thiadiazole and pyrimidine rings can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: can be compared with other thiadiazole or pyrimidine derivatives.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole.
Pyrimidine Derivatives: Compounds like 2-thiopyrimidine.
Uniqueness
The uniqueness of this compound lies in its combined heterocyclic structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS2/c1-6-13-14-9(17-6)12-7(15)5-16-8-10-3-2-4-11-8/h2-4H,5H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKREOJDOFRJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-FLUORO-N-({N'-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE](/img/structure/B5576145.png)


![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5576160.png)
![2-[4-(2-{[(2-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetamide](/img/structure/B5576169.png)
![2-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5576173.png)

![6-methyl-4-(4-morpholinyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B5576194.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576202.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576207.png)
![2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B5576214.png)
![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)
![1-(3-{[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B5576252.png)
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
